molecular formula NiSi B084514 Nickel;silicon CAS No. 12035-57-3

Nickel;silicon

Katalognummer: B084514
CAS-Nummer: 12035-57-3
Molekulargewicht: 86.778 g/mol
InChI-Schlüssel: PEUPIGGLJVUNEU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nickel-silicon (Ni-Si) compounds are intermetallic phases formed through the combination of nickel and silicon, exhibiting unique structural, electrical, and mechanical properties. These compounds, such as Ni₂Si, Ni₃Si, and Ni₃₁Si₁₂, are critical in applications ranging from microelectronics to high-performance alloys. Their formation typically occurs at elevated temperatures (500–1000°C), where nickel reacts with silicon to create silicides with distinct crystallographic phases . For instance, δ-Ni₂Si forms at 600°C, while higher temperatures yield Ni₃₁Si₁₂ and Ni₃Si . These phases are known for their thermal stability, electrical conductivity, and resistance to oxidation, making them indispensable in semiconductor contacts and wear-resistant materials .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Nickel silicide can be synthesized through various methods, including solid-state reactions, diffusion processes, and rapid thermal annealing. One common approach involves depositing a thin layer of nickel onto a silicon substrate, followed by annealing at high temperatures to promote the formation of nickel silicide . The transition sequence typically follows the formation of nickel-rich silicides (Ni2Si) to nickel monosilicide (NiSi) and finally to nickel disilicide (NiSi2) at higher temperatures .

Industrial Production Methods: In industrial settings, nickel silicide is often produced using magnetron sputtering, where a nickel target is bombarded with high-energy ions to deposit a thin film of nickel onto a silicon wafer. This is followed by annealing to form the desired silicide phase . Another method involves ion beam mixing, where ions are used to mix nickel and silicon at the interface, promoting silicide formation .

Analyse Chemischer Reaktionen

Formation of Nickel Silicides

Nickel silicides form through solid-state reactions between nickel and silicon, often via thermal annealing or diffusion processes. Key compounds include Ni₃Si, Ni₂Si, NiSi, and NiSi₂, with phase transitions dependent on temperature and stoichiometry .

Reaction Pathways

  • Ni → Ni₂Si → NiSi → NiSi₂ : Sequential phase transitions occur during annealing of Ni films on Si substrates:

    • Ni₂Si forms at 250°C

    • NiSi forms at 350°C

    • NiSi₂ forms at 800°C .

  • Direct Synthesis : Shock-initiated reactions in 1:1 atomic percent Ni/Si mixtures require a thermal energy threshold (~5% above baseline) to trigger bulk melting and full reaction .

Silicide PhaseElectrical Resistivity (μΩ·cm)Melting Point (°C)
NiSi10.5–18966
Ni₂Si24–301,300
NiSi₂34–50993

Catalytic Reactions Involving Nickel Silicides

Nickel silicides serve as efficient catalysts in organic transformations, outperforming pure nickel in stability and activity .

Key Reactions

  • Hydrogenation/Dehydrogenation : Ni-Si nanocatalysts reduce nitroarenes, carbonyls, and nitriles with TOF > 1,000 h⁻¹ and enable H₂ storage via acceptorless dehydrogenation of N-heterocycles .

  • Si–H Bond Insertion : Ni-catalyzed reductive cyclization of 1,1-dichloroalkenyl silanes forms five- or six-membered silacycles (e.g., 91% yield for six-membered rings) .

  • Alkyne Functionalization : Ni silicides catalyze chemodivergent reactions of silacyclobutanes with internal alkynes, achieving ligand-controlled selectivity .

Mechanism of Catalysis

  • Thermal Reduction : Ni nanoparticles reduce SiO₂ at <1,000°C, forming Ni₃₁Si₁₂ or Ni₂Si phases .

  • Surface Segregation : Sn impurities in Si nanowires localize at silicide interfaces, altering electronic properties .

Defect-Mediated Growth

  • Nanowire Silicidation : In situ TEM studies reveal Ni diffusion into Si nanowires is hindered by defects, leading to nonuniform silicide layers. At 600°C , linear silicide growth occurs at 4.2 nm/s .

  • Electrochemical Etching : NiSi replaces noble metals in metal-assisted chemical etching (MACE) of Si, enabling anisotropic etching with smooth surfaces (Ra < 2 nm) .

Enthalpy of Reaction

Shock-initiated Ni/Si reactions exhibit a sharp energy threshold:

  • ΔH ≈ 46.4 kcal/mol for bulk reaction completion .

  • Lower energies result in surface-limited reactions .

Diffusion Kinetics

  • Activation Energy : Ni diffusion in Si NWs is temperature-dependent, with Arrhenius behavior observed between 400–600°C .

  • Defect Impact : High-defect regions reduce Ni diffusion rates by ~30% , retarding silicide formation .

Wissenschaftliche Forschungsanwendungen

Properties of Nickel Silicide

Nickel silicides exhibit several notable properties that enhance their utility:

  • Electrical Conductivity : Nickel silicides have low electrical resistivity, with values ranging from 10.5 to 50 μΩ·cm depending on the specific silicide variant (e.g., NiSi has a resistivity of 10.5–18 μΩ·cm) .
  • Thermal Stability : These compounds are thermally stable, making them suitable for high-temperature applications.
  • Chemical Resistance : Nickel silicides demonstrate good resistance to oxidation and corrosion, which is crucial in harsh environments.

Preparation Methods

Nickel silicides can be synthesized through various methods:

  • Solid-State Reaction : Involves heating nickel and silicon together to form the silicide.
  • Diffusion : Nickel is deposited onto silicon substrates, followed by annealing to facilitate the reaction.
  • Ion Beam Mixing : A technique that uses ion beams to induce reactions between nickel and silicon at the atomic level .

Applications in Microelectronics

One of the primary applications of nickel silicide is in the microelectronics industry:

  • Contact Materials : Nickel monosilicide (NiSi) is widely used as a contact material in semiconductor devices due to its low resistivity and compatibility with silicon substrates. It reduces thermal budgets during processing, which is essential for modern integrated circuits .
  • Interconnects : Nickel silicides serve as effective interconnect materials in CMOS technology, providing low-resistance paths that enhance device performance.

Industrial Applications

Beyond microelectronics, nickel silicides find applications in various industrial sectors:

  • Coatings for Superalloys : Nickel silicides are explored as protective coatings for nickel-based superalloys used in aerospace and power generation due to their excellent oxidation resistance .
  • Catalysts : Research indicates that nickel silicide nanoparticles can act as catalysts for hydrogenation reactions, offering an alternative to traditional catalysts like Raney nickel .

Case Study 1: Microelectronic Devices

In a study examining the use of NiSi in semiconductor fabrication, researchers demonstrated that using NiSi contacts resulted in improved electrical performance and reduced thermal stress during device operation. The study highlighted how NiSi's properties enable smaller feature sizes in advanced semiconductor nodes.

Case Study 2: Aerospace Applications

Aerospace components coated with nickel silicide exhibited enhanced performance under extreme temperatures and corrosive environments. Testing showed that these coatings significantly extended the lifespan of critical engine components compared to traditional materials.

Vergleich Mit ähnlichen Verbindungen

Nickel Silicides vs. Other Transition Metal Silicides

Nickel silicides are often compared to silicides of titanium, cobalt, and platinum in microelectronics. For 4H-silicon carbide (4H-SiC) , self-aligned Ni₂Si provides low-resistance ohmic contacts for n-type substrates but requires alloying with aluminum for p-type compatibility . In contrast, titanium silicide (TiSi₂) and cobalt silicide (CoSi₂) exhibit broader applicability across both n- and p-type SiC without additional dopants, though they require higher processing temperatures . Platinum silicides (e.g., PtSi) offer superior thermal stability but are cost-prohibitive for large-scale applications.

Cu-Ni-Si Alloys vs. Beryllium Copper (C17200)

Cu-Ni-Si-Fe alloys leverage Ni-Si precipitates to achieve hardness (314 HV) and conductivity (22.2% IACS) comparable to beryllium copper (C17200), but with 208% higher wear resistance (2199.3 m/MPa·mm³ vs. 1065 m/MPa·mm³ for C17200) . The addition of silicon facilitates the formation of fine intermetallic precipitates (e.g., Ni₂Si), which enhance strength without compromising ductility. In contrast, beryllium copper relies on toxic Be-containing phases, raising environmental and safety concerns .

Table 2: Performance Comparison of Cu-Ni-Si and C17200 Alloys

Property Cu-Ni-Si-Fe Alloy C17200 (Be-Cu)
Hardness (HV) 314 320
Conductivity (%IACS) 22.2 22–25
Wear Resistance* 2199.3 1065
Toxicity Low High (Be)

Wear resistance unit: m/MPa·mm³

Silicon in Nickel Alloys vs. Iron/Cobalt Alloys

In nickel-based superalloys , silicon (up to 6% solubility) acts as a solid-solution strengthener, forming eutectic phases like Ni-Si-B that enhance hardness and oxidation resistance . Comparatively, in iron-based alloys , silicon (>5%) promotes brittleness by forming brittle Fe-Si compounds, limiting its permissible content . Cobalt alloys exhibit similar constraints, where excessive Si (>5%) degrades toughness. This contrast highlights nickel’s superior compatibility with silicon for high-temperature applications.

Ni-Si vs. Fe-Si/Ni Alloys in Extreme Conditions

Under Earth’s core conditions (330–365 GPa, 6000 K), Fe-Ni-Si alloys (e.g., Fe₀.₈₆Ni₀.₁₄) demonstrate distinct compressional wave velocity (vp) and density (ρ) profiles compared to pure Fe-Si alloys. Ni-Si interactions stabilize the hexagonal close-packed (hcp) structure, whereas Fe-Si alloys show greater light-element (e.g., oxygen) partitioning . This makes Ni-Si systems more relevant for high-pressure metallurgical studies.

Q & A

Basic Research Questions

Q. What are the critical spectroscopic properties of nickel and silicon that inform their characterization in alloys?

  • Methodological Answer : Nickel’s ionization energy (7.6398 eV) and electron affinity (1.160 eV) are key for X-ray photoelectron spectroscopy (XPS) and electron energy loss spectroscopy (EELS) analyses. Silicon’s covalent bonding behavior requires Fourier-transform infrared spectroscopy (FTIR) to identify Si-Ni bonding in alloys. Use NIST Atomic Spectra Database for cross-referencing spectral lines .
  • Data Reference :

PropertyNickel (Ni)Silicon (Si)
Ionization Energy7.6398 eV8.1517 eV
Electron Affinity1.160 eV1.385 eV

Q. How can researchers design experiments to minimize contamination in nickel-silicon alloy synthesis?

  • Methodological Answer : Use high-purity argon atmospheres during arc-melting to prevent oxidation. Pre-treat silicon wafers with hydrofluoric acid (HF) to remove native oxide layers. Include control samples without reactants to identify contamination sources .

Q. What standardized protocols ensure reproducibility in nickel-silicon composite synthesis?

  • Methodological Answer : Follow the Beilstein Journal of Organic Chemistry guidelines:

  • Document reactant stoichiometry, temperature profiles, and cooling rates.
  • Provide full experimental details in supplementary materials (e.g., XRD parameters, SEM settings).
  • Validate purity via energy-dispersive X-ray spectroscopy (EDS) .

Advanced Research Questions

Q. How can contradictory data on nickel-silicon interfacial adhesion strength be resolved?

  • Methodological Answer : Apply contradiction analysis frameworks (e.g., Vygotsky’s activity theory) to contextualize discrepancies. For example, adhesion variations may stem from substrate roughness (AFM-measured) or residual stress (XRD peak broadening). Use meta-analysis to compare mechanical testing protocols across studies .

Q. What computational methods optimize nickel catalyst design for silicon-based hydrogen storage systems?

  • Methodological Answer :

  • Use density functional theory (DFT) to model Ni-Si binding energies and reaction pathways (e.g., EECC vs. ECEC mechanisms).
  • Validate with electrochemical impedance spectroscopy (EIS) to correlate computational predictions with experimental turnover rates.
  • Reference Ni-MOF (NU-1000) studies for pore-size-dependent catalytic activity .

Q. How do interfacial defects in nickel-silicon heterostructures impact electronic properties?

  • Methodological Answer :

  • Combine TEM for defect imaging and Kelvin probe force microscopy (KPFM) for work function mapping.
  • Quantify defect density using Arrhenius plots of conductivity vs. temperature.
  • Cross-reference with ab initio simulations of defect formation energies .

Q. Data Analysis & Interpretation

Q. What statistical approaches validate predictive models for silicon recovery in Ni-Si alloys?

  • Methodological Answer : Compare artificial neural network (ANN) predictions with experimental recovery data using root-mean-square error (RMSE). For example, ANN models in stir-casting alloys achieve RMSE < 2.5% for silicon recovery when trained on >100 datasets (Table 2) .
  • Data Reference :

SampleExperimental Si Recovery (%)Predicted Si Recovery (%)
178.276.5
282.484.1

Q. How can researchers enhance the reliability of phase diagrams for Ni-Si systems?

  • Methodological Answer : Use high-throughput combinatorial screening with 10+ alloy compositions. Validate phase boundaries via differential scanning calorimetry (DSC) and in-situ synchrotron XRD. Publish raw data in open-access repositories for peer validation .

Eigenschaften

CAS-Nummer

12035-57-3

Molekularformel

NiSi

Molekulargewicht

86.778 g/mol

IUPAC-Name

nickel;silicon

InChI

InChI=1S/Ni.Si

InChI-Schlüssel

PEUPIGGLJVUNEU-UHFFFAOYSA-N

SMILES

[Si].[Ni]

Kanonische SMILES

[Si].[Ni]

Synonyme

Nickel silicide (NiSi)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.